5-chloro-2-(ethylsulfonyl)-N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-2-(ETHANESULFONYL)-N-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrimidine ring, a thiadiazole moiety, and various functional groups such as chloro, ethanesulfonyl, and carboxamide. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-2-(ETHANESULFONYL)-N-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursorsThe final steps involve the addition of the chloro, ethanesulfonyl, and carboxamide groups under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-2-(ETHANESULFONYL)-N-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-CHLORO-2-(ETHANESULFONYL)-N-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-CHLORO-2-(ETHANESULFONYL)-N-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-CHLORO-2-METHYL-4-ISOTHIAZOLIN-3-ONE: Known for its antimicrobial properties.
BIS-2-(5-PHENYLACETAMIDO-1,3,4-THIADIAZOL-2-YL) ETHYL SULFIDE: Used in the treatment of triple-negative breast cancer.
Uniqueness
What sets 5-CHLORO-2-(ETHANESULFONYL)-N-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C17H16ClN5O3S3 |
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Molecular Weight |
470.0 g/mol |
IUPAC Name |
5-chloro-2-ethylsulfonyl-N-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C17H16ClN5O3S3/c1-3-29(25,26)16-19-8-12(18)13(20-16)14(24)21-15-22-23-17(28-15)27-9-11-6-4-5-10(2)7-11/h4-8H,3,9H2,1-2H3,(H,21,22,24) |
InChI Key |
YAIDLRGRRJCYRA-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC3=CC=CC(=C3)C)Cl |
Origin of Product |
United States |
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